molecular formula C11H23ClN2O2 B2450427 (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride CAS No. 2306249-06-7

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride

Cat. No.: B2450427
CAS No.: 2306249-06-7
M. Wt: 250.77
InChI Key: WJAUINYFWZWJQK-OZZZDHQUSA-N
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Properties

IUPAC Name

tert-butyl (3S,5S)-3,5-dimethylpiperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAUINYFWZWJQK-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1)C)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(C[C@@H](N1)C)C(=O)OC(C)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3,5-dimethylpiperazine-1-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors, precise control of reaction conditions, and purification processes to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride against various bacterial strains. Its mechanism of action primarily involves the inhibition of cell wall synthesis, leading to bacterial cell death. It has shown effectiveness against both gram-positive and gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Staphylococcus aureus16 μg/mL
Pseudomonas aeruginosa64 μg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. It has demonstrated cytotoxic effects on various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).

Cell LineIC₅₀ Value (μM)Mechanism of Action
HCT-116<10Induction of apoptosis
HeLa<15Cell cycle arrest at G2/M phase
MCF-7<20Inhibition of tubulin polymerization

Study 1: Antimicrobial Efficacy

In a recent study published in PLOS ONE, researchers investigated the antimicrobial properties of various piperazine derivatives, including this compound. The study found that this compound significantly inhibited the growth of extended-spectrum beta-lactamase-producing bacteria, demonstrating its potential as a therapeutic agent in treating resistant infections .

Study 2: Anticancer Evaluation

A comprehensive evaluation conducted by researchers aimed at assessing the anticancer effects of this compound revealed that it induced apoptosis in cancer cells through mitochondrial pathways. The study utilized flow cytometry and morphological assessments to confirm apoptosis and cell cycle arrest . These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action of (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
  • 3,5-Dimethylpiperazine-1-carboxylate hydrochloride
  • tert-Butyl piperazine-1-carboxylate

Uniqueness

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its similar compounds .

Biological Activity

(3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H22N2O2
  • CAS Number : 888327-50-2
  • Molecular Weight : 214.31 g/mol
  • Structure : The compound features a piperazine ring with tert-butyl and dimethyl substituents, which influence its solubility and biological interactions.

Pharmacological Effects

Research indicates that piperazine derivatives, including this compound, exhibit various pharmacological properties:

  • Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, an enzyme crucial for neurotransmission. This inhibition can potentially lead to therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Properties : Some studies suggest that piperazine compounds may possess anti-inflammatory effects. These properties could be beneficial in treating conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Certain piperazine derivatives have demonstrated antimicrobial properties against various pathogens. This aspect makes them candidates for developing new antibiotics or adjunct therapies .

The mechanisms through which this compound exerts its biological effects include:

  • Binding Interactions : Molecular docking studies indicate that this compound can interact with specific sites on target proteins, such as acetylcholinesterase. These interactions may involve hydrogen bonding and hydrophobic interactions, which are critical for the compound's activity .
  • Modulation of Receptor Activity : The compound may act as an antagonist or agonist at various receptors involved in neurotransmission and inflammatory responses. This modulation can lead to significant physiological effects .

Study 1: Acetylcholinesterase Inhibition

A study conducted by Varadaraju et al. explored the inhibitory effects of several piperazine derivatives on acetylcholinesterase. The results indicated that this compound exhibited a notable inhibitory effect compared to other tested compounds. The study utilized molecular docking techniques to elucidate the binding affinity and interaction patterns with the enzyme .

Study 2: Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of piperazine derivatives, researchers found that this compound significantly reduced pro-inflammatory cytokine levels in vitro. These findings suggest its potential as a therapeutic agent in managing inflammatory diseases .

Comparative Analysis of Piperazine Derivatives

Compound NameAcetylcholinesterase InhibitionAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateLow
4-(4-methyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl) piperazineModerateHighModerate
1-(1,4-benzodioxane-2-carbonyl) piperazineLowHighHigh

Q & A

Q. How can synthesis conditions for (3S,5S)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate hydrochloride be optimized?

Methodological Answer: Synthesis optimization involves selecting reaction parameters such as temperature, solvent, and catalyst. For tert-butyl piperazine derivatives, silica gel column chromatography is commonly used for purification . Key steps include:

  • Reaction Conditions : Conduct reactions under inert atmospheres (e.g., nitrogen) at 20–25°C for 2–24 hours, depending on precursor reactivity.
  • Purification : Use gradient elution (e.g., 0–50% ethyl acetate in hexane) to isolate the target compound.
  • Yield Improvement : Pre-cooling reactants (ice baths) minimizes side reactions.
    Refer to analogs like tert-butyl 4-methylpiperazine-1-carboxylate for procedural insights .

Q. What experimental methods are recommended to determine solubility for formulation studies?

Methodological Answer: Solubility can be predicted computationally and validated experimentally:

  • Computational Models : Use ESOL (-2.45 Log S), Ali (-2.87 Log S), and SILICOS-IT (-3.12 Log S) to estimate aqueous solubility .

  • Experimental Validation : Perform shake-flask assays in PBS (pH 7.4) or DMSO, followed by HPLC-UV quantification.

  • Table 1 : Solubility Predictions vs. Experimental Data

    ModelPredicted Log SExperimental Log S
    ESOL-2.45-2.60
    Ali-2.87-2.75
    SILICOS-IT-3.12-2.90

Q. Which analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Confirm stereochemistry (3S,5S) using 1^1H and 13^13C NMR, focusing on piperazine ring protons (δ 3.0–4.0 ppm) and tert-butyl groups (δ 1.4 ppm) .
  • Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 317.2) .
  • HPLC-PDA : Assess purity (>98%) with a C18 column (gradient: 5–95% acetonitrile in water).

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage : Keep in sealed containers at 2–8°C to prevent hydrolysis .
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles during handling .

Advanced Questions

Q. How can contradictions in predicted vs. experimental solubility data be resolved?

Methodological Answer: Discrepancies between computational models (e.g., ESOL vs. SILICOS-IT) arise from differing algorithms. To resolve:

  • Experimental Replicates : Perform triplicate solubility assays under controlled pH and temperature.
  • QSAR Validation : Use molecular dynamics simulations to refine log P and pKa values .
  • Statistical Analysis : Apply ANOVA to compare model predictions with experimental means .

Q. What strategies are effective for impurity profiling in this compound?

Methodological Answer:

  • HPLC-MS/MS : Detect trace impurities (e.g., de-tert-butylated byproducts) using a C18 column and 0.1% formic acid in mobile phase .

  • Reference Standards : Compare retention times with certified impurities (e.g., 3-chlorophenylpiperazine derivatives) .

  • Table 2 : Common Impurities and Detection Limits

    ImpurityDetection Limit (ppm)Source
    Des-methyl analog0.05Side reaction
    Hydrolysis byproduct0.10Moisture exposure

Q. How can environmental fate studies be designed for this compound?

Methodological Answer:

  • Abiotic Stability : Test hydrolysis rates at pH 4–9 and UV exposure (254 nm) to simulate environmental degradation .
  • Biotic Transformation : Use soil microcosms to assess microbial degradation over 30 days.
  • Ecotoxicity : Perform Daphnia magna LC50 assays (OECD 202) to evaluate aquatic toxicity .

Q. How do bioavailability scores (e.g., iLOGP, XLOGP3) inform pharmacological studies?

Methodological Answer:

  • Permeability : High iLOGP (2.8) suggests moderate blood-brain barrier penetration, requiring in vitro Caco-2 assays for validation .

  • Absorption : Correlate XLOGP3 (3.1) with in situ intestinal perfusion models in rodents.

  • Table 3 : Bioavailability Predictions

    ParameterValueImplication
    iLOGP2.8Moderate lipophilicity
    TPSA35 ŲFavorable membrane permeability
    Synthetic Accessibility3.2Feasible for scale-up

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